2-Phenoxyethyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Phenoxyethyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenoxyethyl Group: This step may involve the nucleophilic substitution of a suitable leaving group with 2-phenoxyethanol.
Functionalization of the Thiophene Ring: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: The phenoxyethyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: can be compared with other pyrimidine derivatives such as:
Uniqueness
The unique combination of the phenoxyethyl group, the thiophene ring, and the pyrimidine core in This compound may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-phenoxyethyl 3,4-dimethyl-6-(5-methylthiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-13-9-10-16(27-13)18-17(14(2)22(3)20(24)21-18)19(23)26-12-11-25-15-7-5-4-6-8-15/h4-10,18H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
VFUGFEMZQGPDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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